molecular formula C11H23ClN4O3 B1388260 2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride CAS No. 1397243-58-1

2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride

Cat. No.: B1388260
CAS No.: 1397243-58-1
M. Wt: 294.78 g/mol
InChI Key: CKRSMJTXCDFGHC-UHFFFAOYSA-N
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Description

2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Amino Acetylamino Intermediate: This step involves the reaction of an amino acid derivative with an acetylating agent under controlled conditions to form the amino acetylamino intermediate.

    Coupling Reaction: The intermediate is then coupled with a propionylamino compound using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its use, such as inhibiting enzyme activity or acting as a substrate in metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity

Properties

IUPAC Name

2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O3.ClH/c1-4-6(2)9(10(13)17)15-11(18)7(3)14-8(16)5-12;/h6-7,9H,4-5,12H2,1-3H3,(H2,13,17)(H,14,16)(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRSMJTXCDFGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(C)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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